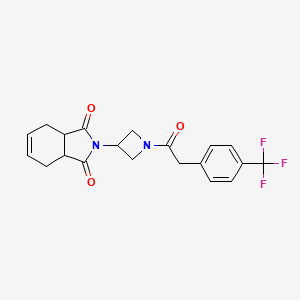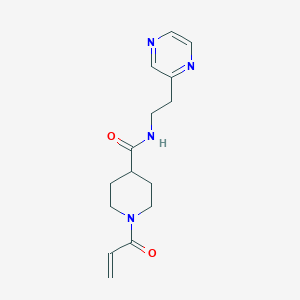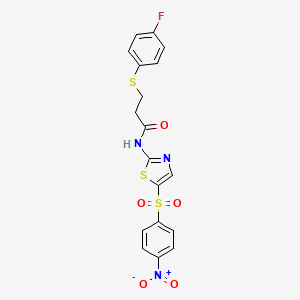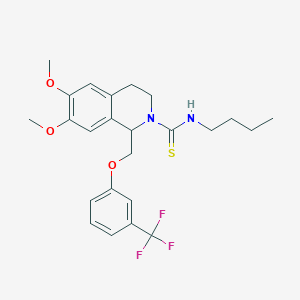![molecular formula C13H11FO3 B2593976 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid CAS No. 23589-03-9](/img/structure/B2593976.png)
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The molecule also contains a fluoro-phenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Molecular Structure Analysis
The empirical formula of the compound is C13H11FO3, and its molecular weight is 234.22 . The InChI string, which is a textual identifier for chemical substances, is also provided .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds derived from this acid have shown potential in inhibiting the growth of yeast-like fungi, such as Candida albicans . This application is significant in the development of new antifungal agents, which are crucial in combating fungal infections .
Anti-inflammatory Properties
The furan and fluorophenyl groups present in the compound suggest that it may possess anti-inflammatory properties. This is based on the known biological activity of similar structures, which have been used to develop non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Activity
Fluorinated compounds, like the one , are often explored for their anticancer properties due to the stability of the C-F bond and the ability to increase the binding affinity of the protein-ligand complex. This compound could be a candidate for the development of new anticancer drugs .
Liquid Crystalline Materials
The structural features of 3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid make it a potential precursor for synthesizing novel liquid crystalline materials. These materials have applications in displays and other electronic devices .
Leukotriene B4 Receptor Agonists
Derivatives of this compound have been used in the synthesis of potent leukotriene B4 receptor agonists. These receptors play a role in inflammatory responses, and agonists can be used to study inflammatory diseases or as potential therapeutic agents .
Antiviral Agents
The compound’s derivatives could be investigated for their antiviral activities. The presence of the fluorophenyl group is often associated with antiviral properties, as seen in other fluorinated compounds .
Enzyme Inhibition
Due to the unique structure of the compound, it could be used to design enzyme inhibitors. These inhibitors can be used to study enzyme function or as drugs to treat diseases where enzyme activity needs to be controlled .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for “3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid” were not found in the search results, it’s worth noting that derivatives of similar compounds, such as indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Eigenschaften
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO3/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMSGNPALUHKCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Fluoro-phenyl)-furan-2-yl]-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)

![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![[2-(4-methyl-2-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2593905.png)
![N-cyclohexyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2593907.png)
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2593908.png)

![3-bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine trihydrochloride](/img/structure/B2593910.png)

![3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2593914.png)